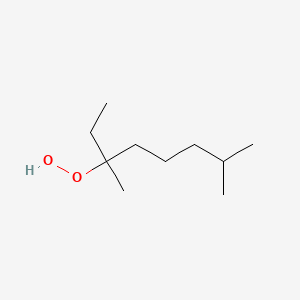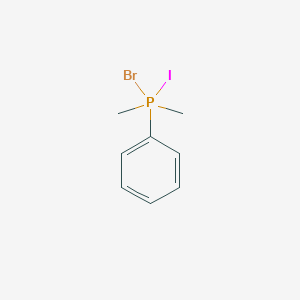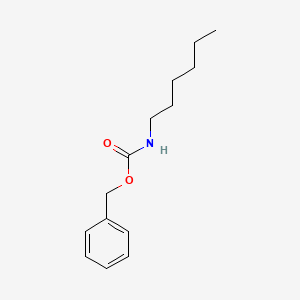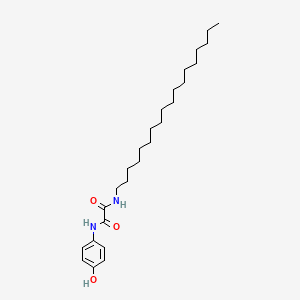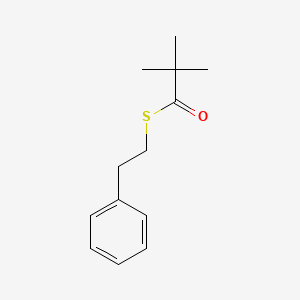![molecular formula C20H20FNO2S B14268143 4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide CAS No. 168299-91-0](/img/structure/B14268143.png)
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a spirocyclic structure, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif is often associated with interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the fluorophenyl and benzene-1-sulfonamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound may be used in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action of 4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide can be compared with other spirocyclic compounds, such as:
Spiro[3.4]octane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in reactivity and biological activity.
Fluorophenyl-containing compounds: The presence of the fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.
Benzene-1-sulfonamide derivatives: These compounds may have similar functional groups but different structural frameworks, affecting their overall behavior.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
168299-91-0 |
|---|---|
Molecular Formula |
C20H20FNO2S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[6-(4-fluorophenyl)spiro[3.4]oct-6-en-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H20FNO2S/c21-16-6-2-14(3-7-16)18-12-20(10-1-11-20)13-19(18)15-4-8-17(9-5-15)25(22,23)24/h2-9H,1,10-13H2,(H2,22,23,24) |
InChI Key |
DFJVUELGIACRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=C(C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


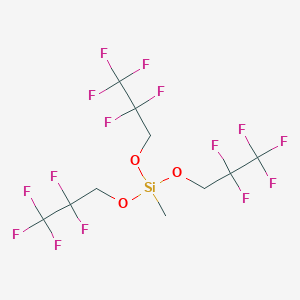
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
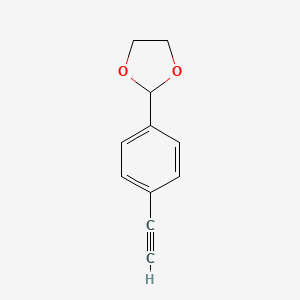
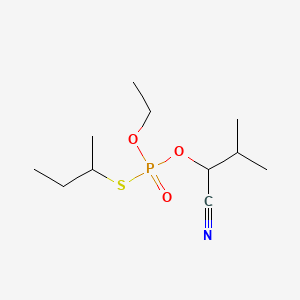
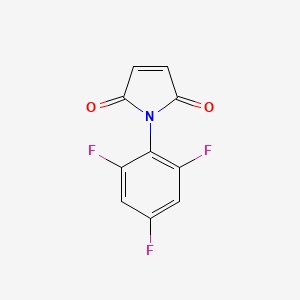
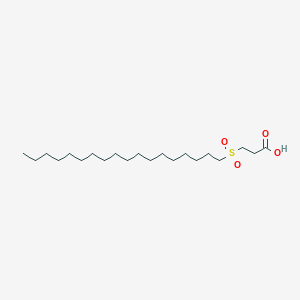
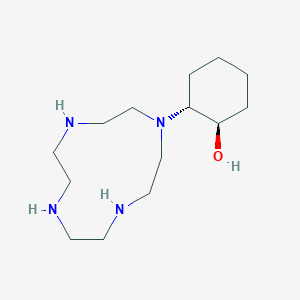
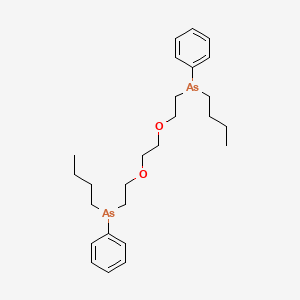
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
